N-{[1,1'-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-{[1,1’-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines biphenyl, piperidine, and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the biphenyl and piperidine intermediates, followed by their coupling with the pyridazinone moiety. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens or alkyl groups.
Scientific Research Applications
N-{[1,1’-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and piperidine-containing molecules, such as:
- N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
What sets N-{[1,1’-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide apart is its unique combination of structural features, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-(2-phenylphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-26-22(28)14-13-21(25-26)27-15-7-10-18(16-27)23(29)24-20-12-6-5-11-19(20)17-8-3-2-4-9-17/h2-6,8-9,11-14,18H,7,10,15-16H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHNTKOKDNGBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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